6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound's structure suggests it could be related to the synthesis and pharmacological evaluation of novel chemical entities. For example, Thomas et al. (2016) explored Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides for potential antidepressant and nootropic agents. Their work highlighted the CNS activity potential of compounds with a 2-azetidinone skeleton, suggesting similar structures could be explored for therapeutic uses (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, compounds like "6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one" are of interest due to their complex structures and potential biological activities. Ibrahim and Behbehani (2014) discussed the synthesis of novel pyridazin-3-one derivatives, emphasizing their utility in creating fused azines and their potential applications in drug discovery. This indicates the versatility of such compounds in synthesizing new chemical entities with possible therapeutic benefits (H. M. Ibrahim, H. Behbehani, 2014).
Nucleophilic Ring-Opening Reactions
Sathishkannan et al. (2017) investigated the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines to form cyclopropane-fused pyridazinones. This research demonstrates the chemical reactivity of cyclopropyl and pyridazinone rings, which could be relevant to understanding the chemical properties and reactions of "this compound" (G. Sathishkannan, V. Tamilarasan, K. Srinivasan, 2017).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)15-5-3-13(7-22-15)17(27)24-8-11(9-24)10-25-16(26)6-4-14(23-25)12-1-2-12/h3-7,11-12H,1-2,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFZZVLRYVNNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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